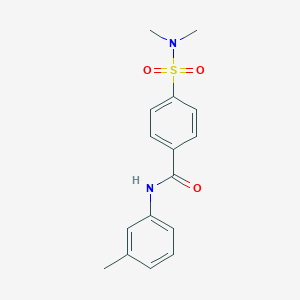

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation reflects the compound's structural composition consisting of a benzamide core with a dimethylsulfamoyl group at the para position of the benzoyl ring and a 3-methylphenyl substituent attached to the nitrogen atom. The Chemical Abstracts Service registry number for this compound is 393125-22-9, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₁₆H₁₈N₂O₃S indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 318.4 grams per mole. Alternative nomenclature systems refer to this compound as 4-(N,N-dimethylsulfamoyl)-N-(m-tolyl)benzamide, emphasizing the meta-tolyl substitution pattern. The compound has been assigned multiple database identifiers including PubChem CID 2598892, ChEBI ID CHEBI:114228, and ChEMBL ID CHEMBL1364362, facilitating cross-referencing across different chemical information systems.

The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C16H18N2O3S/c1-12-5-4-6-14(11-12)17-16(19)13-7-9-15(10-8-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) offers a standardized method for representing the compound's connectivity and stereochemistry. These systematic identifiers ensure unambiguous communication of the compound's structure across scientific literature and chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features common to substituted benzamides while displaying unique conformational preferences due to its specific substitution pattern. Crystallographic studies of related benzamide derivatives reveal that the compound adopts a non-planar conformation with significant torsional angles between the aromatic rings. The dihedral angle between the benzene ring and the methylphenyl ring typically ranges from 60 to 70 degrees, which is consistent with observations in similar benzamide structures.

The central amide linkage displays characteristic geometric parameters with the carbon-nitrogen bond showing partial double bond character due to resonance effects. The amide plane forms specific dihedral angles with both aromatic ring systems, creating a twisted molecular conformation that minimizes steric interactions while maintaining favorable electronic properties. Density functional theory calculations indicate that the experimentally observed conformations are energetically favorable, with calculated torsional angles closely matching crystallographic data.

The dimethylsulfamoyl substituent introduces additional conformational complexity through its tetrahedral sulfur center and the rotational freedom of the dimethylamino group. The sulfur-nitrogen bonds in the sulfamoyl group exhibit typical lengths of approximately 1.67 Angstroms, while the sulfur-oxygen double bonds are characterized by distances around 1.43 Angstroms. The meta-methyl substituent on the phenyl ring influences the overall molecular conformation by creating steric interactions that affect the preferred orientation of the aromatic rings relative to the amide plane.

Conformational analysis reveals that the nitrogen-hydrogen bond in the amide linkage can adopt different orientations relative to the meta-methyl substituent, with anti conformations being generally preferred to minimize steric repulsion. The molecular geometry is further stabilized by intramolecular interactions, including potential hydrogen bonding between the amide hydrogen and oxygen atoms in the sulfamoyl group, contributing to the overall structural rigidity of the compound.

X-ray Crystallographic Studies and Unit Cell Parameters

X-ray crystallographic analysis provides detailed structural information about the solid-state arrangement of this compound and related compounds. While specific crystallographic data for this exact compound were not directly available in the search results, extensive studies on structurally similar benzamide derivatives offer valuable insights into expected crystallographic behavior. These related compounds typically crystallize in common space groups such as Pbca (orthorhombic) or P21/c (monoclinic), depending on their specific substitution patterns and intermolecular interactions.

Comparative analysis of benzamide crystal structures reveals typical unit cell parameters for compounds of similar molecular weight and structure. For example, N-(4-methylphenyl)benzamide crystallizes in the orthorhombic space group Pbca with unit cell dimensions of a = 9.1117(3) Å, b = 9.8336(2) Å, and c = 26.0616(10) Å, resulting in a unit cell volume of 2335.14(13) ų. The density calculated from these parameters is 1.202 milligrams per cubic meter, which is characteristic of organic compounds in this molecular weight range.

Crystal packing arrangements in benzamide derivatives are typically dominated by intermolecular hydrogen bonding between amide groups, creating chain-like or sheet-like supramolecular structures. The presence of the dimethylsulfamoyl group in the target compound would likely introduce additional intermolecular interactions through sulfur-oxygen bonds, potentially leading to more complex three-dimensional packing arrangements. Hydrogen bonding patterns commonly involve N-H···O interactions with typical donor-acceptor distances ranging from 2.8 to 3.2 Angstroms.

The refinement parameters for similar benzamide structures typically achieve R-factors between 0.04 and 0.08, indicating good quality crystallographic data. Data collection is commonly performed using molybdenum Kα radiation at room temperature or slightly below, with reflection collection extending to high angles to ensure adequate resolution for accurate structural determination.

| Parameter | N-(4-methylphenyl)benzamide | 3-Methyl-N-(4-methylphenyl)benzamide |

|---|---|---|

| Space Group | Pbca | P21/c |

| a (Å) | 9.1117(3) | 7.5890(3) |

| b (Å) | 9.8336(2) | 9.2450(4) |

| c (Å) | 26.0616(10) | 17.1170(7) |

| Volume (ų) | 2335.14(13) | 1200.35(8) |

| Z | 8 | 4 |

| Density (Mg/m³) | 1.202 | 1.285 |

Comparative Structural Analysis with Substituted Benzamide Derivatives

Comparative structural analysis of this compound with other substituted benzamide derivatives reveals important structure-property relationships and conformational trends within this chemical family. Studies of related compounds demonstrate that substituent positioning significantly influences molecular conformation, with meta-substituted derivatives showing distinct geometric preferences compared to para-substituted analogs. The presence of electron-withdrawing groups such as the dimethylsulfamoyl moiety affects the electronic distribution within the aromatic ring system and consequently influences intermolecular interactions in the solid state.

Analysis of N-(3-methylphenyl)benzamide, which lacks the dimethylsulfamoyl substituent, provides a baseline for understanding the structural impact of the sulfamoyl group. This simpler analog exhibits a molecular weight of 211.25 grams per mole and displays similar conformational preferences regarding the orientation of the methylphenyl ring relative to the benzamide core. The addition of the dimethylsulfamoyl group increases both molecular weight and structural complexity, introducing additional sites for intermolecular interactions through the sulfur-oxygen bonds.

Comparative examination of 3-methyl-N-(4-methylphenyl)benzamide reveals the effect of methyl group repositioning on overall molecular geometry. This isomeric compound shows a dihedral angle of 70.06 degrees between aromatic rings, with the central amide core twisted by 30.24 and 40.16 degrees relative to the two aromatic systems. These geometric parameters provide reference values for predicting the conformational behavior of the target compound, considering the additional steric and electronic effects introduced by the dimethylsulfamoyl substitution.

Studies of N-(4-trifluoromethyl)phenylbenzamide and N-(4-methoxyphenyl)benzamide demonstrate how different para-substituents affect molecular conformation and crystal packing. Both compounds exhibit tilt angles of approximately 60-67 degrees between aromatic rings, consistent with steric requirements for minimizing unfavorable interactions. The dimethylsulfamoyl group in the target compound would be expected to produce similar conformational constraints while introducing additional hydrogen bonding capabilities through its multiple oxygen and nitrogen centers.

| Compound | Molecular Formula | Key Dihedral Angle (°) | Crystal System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(3-methylphenyl)benzamide | C₁₄H₁₃NO | ~63 | Orthorhombic | 211.25 |

| 3-Methyl-N-(4-methylphenyl)benzamide | C₁₅H₁₅NO | 70.06 | Monoclinic | 225.28 |

| N-(4-trifluoromethyl)phenylbenzamide | C₁₄H₁₀F₃NO | 59.7 | Triclinic | 265.23 |

| This compound | C₁₆H₁₈N₂O₃S | ~65* | - | 318.4 |

*Estimated based on structural analogy

The hydrogen bonding patterns observed in related benzamide derivatives provide insights into the expected supramolecular behavior of the target compound. Most substituted benzamides form chain-like structures through N-H···O hydrogen bonds, with the specific chain topology depending on the nature and positioning of substituents. The dimethylsulfamoyl group would likely participate in additional hydrogen bonding interactions, potentially leading to more complex two-dimensional or three-dimensional hydrogen bonding networks in the crystal structure.

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-12-5-4-6-14(11-12)17-16(19)13-7-9-15(10-8-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULOENYOTPLCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzamide+dimethylsulfamoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylsulfamoyl)-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex molecules, particularly in developing new pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition : Research has indicated that 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their activity and influencing various biochemical pathways.

Medicine

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. Its mechanism involves inhibiting cyclooxygenase enzymes, which play a key role in the inflammatory response.

- Anticancer Activity : The compound is being explored for its potential therapeutic effects against various cancers, as it may inhibit tumor growth through its action on specific molecular targets.

Industry

- Development of Specialty Chemicals : The unique properties of this compound make it valuable in creating specialty chemicals used in various industrial applications.

Case Studies

-

Anti-inflammatory Activity :

- A study reported that derivatives similar to this compound demonstrated IC50 values as low as 0.011 μM against COX-2, indicating potent inhibition. These findings support its potential use in treating inflammatory conditions.

-

Antiviral Activity :

- Research has also explored the antiviral properties of related compounds against SARS-CoV-2. Some derivatives showed promising results in inhibiting viral replication by targeting RNA-dependent RNA polymerase, suggesting broader applications in infectious diseases.

-

Carbonic Anhydrase Inhibition :

- Benzamide-4-sulfonamides, closely related to this compound, have been investigated for their effectiveness as inhibitors of carbonic anhydrase isoforms. These studies indicate that modifications to the benzamide structure can lead to significant variations in inhibitory potency against different isoforms .

Mecanismo De Acción

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparación Con Compuestos Similares

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

- Structure : Shares the 4-(dimethylsulfamoyl)benzamide core but replaces the 3-methylphenyl group with a 4-bromophenylthiazole moiety.

- Activity : Acts as a calcium channel activator, enhancing NF-κB signaling in reporter assays. The thiazole ring likely improves membrane permeability, while the bromophenyl group contributes to steric bulk .

- Key Difference : The thiazole linker and bromine substituent may confer distinct pharmacokinetic profiles compared to the simpler 3-methylphenyl group in the target compound.

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Structure : Features a diethylsulfamoyl group instead of dimethylsulfamoyl, with a 4-nitrophenylthiazole substituent.

- Diethylsulfamoyl may increase lipophilicity, altering metabolic stability .

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

- Structure : Replaces dimethylsulfamoyl with a piperidinylsulfonyl group.

- Activity: Demonstrates NF-κB activation, similar to Compound 50.

Variations in the N-Aryl Substituents

4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structure : Substitutes the dimethylsulfamoyl group with an imidazole ring and uses a halogenated aryl group.

- Activity : Exhibits potent anticancer activity (e.g., cervical cancer) and antimicrobial effects, attributed to the imidazole’s nucleophilic properties and halogen-enhanced electron withdrawal .

Mechanistic and Pharmacological Insights

- Sulfamoyl Group Role : The dimethylsulfamoyl moiety may mimic sulfonamide drugs, inhibiting enzymes like carbonic anhydrase or modulating ion channels . Its electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets.

- Activity Predictions: Based on analogs, the target compound could show: Antimicrobial activity via disruption of bacterial sulfate metabolism (similar to salicylamides in ) .

Actividad Biológica

4-(Dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a benzamide core substituted with a dimethylsulfamoyl group and a 3-methylphenyl moiety, which may contribute to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can inhibit various enzymes, while the aromatic rings may facilitate binding to receptor sites.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful against bacterial infections.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from various research efforts.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus, suggesting it could be developed as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer potential of the compound. It was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly affect biological activity. For instance, variations in the substituents on the aromatic rings can enhance or diminish potency against specific targets.

- Dimethylsulfamoyl Group : Essential for maintaining enzyme inhibition.

- Aromatic Substituents : The presence of a methyl group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives and sulfamoylating agents. For example:

Acylation : React 3-methylaniline with 4-chlorocarbonylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide backbone.

Sulfamoylation : Introduce the dimethylsulfamoyl group using dimethylsulfamoyl chloride in the presence of a catalyst like DMAP.

- Critical Parameters : Temperature control (<40°C) and inert atmosphere (N₂) prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and dimethylsulfamoyl groups (δ 2.8–3.1 ppm). IR confirms sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 347.1).

- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 59.1%, H: 5.5%) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or carbonic anhydrase) to evaluate binding affinity (Kᵢ) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in sulfamoyl benzamide derivatives?

- Methodological Answer :

- SAR Strategies :

Sulfamoyl Group : Replace dimethyl with diethyl or cyclic sulfonamides to modulate lipophilicity and target binding (e.g., COX-2 selectivity).

Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methylphenyl ring to enhance metabolic stability.

- Validation : Compare IC₅₀ values across analogs using dose-response curves. Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or HDACs .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use reference compounds (e.g., doxorubicin for cytotoxicity).

- Impurity Analysis : LC-MS detects trace intermediates (e.g., unreacted aniline derivatives) that may skew results.

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends .

Q. What computational methods predict reaction pathways for novel analogs?

- Methodological Answer :

- Quantum Chemistry : DFT (B3LYP/6-311+G(d,p)) calculates transition states and activation energies for sulfamoylation steps.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on solvent polarity and catalyst loading.

- Retrosynthesis Tools : Use Synthia or AiZynthFinder to propose feasible routes .

Q. What advanced techniques elucidate the mechanism of action in therapeutic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to purified enzymes (e.g., carbonic anhydrase IX).

- Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with His94).

- Metabolic Profiling : LC-HRMS tracks in vitro metabolites (e.g., hydroxylation at the methylphenyl group) .

Key Research Challenges

- Stereochemical Effects : The planar benzamide core may limit selectivity; chiral analogs (e.g., introducing a methyl group at the sulfamoyl nitrogen) could improve target specificity.

- Scale-Up Bottlenecks : Multi-step synthesis requires optimization for continuous flow reactors to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.